molecular formula C9H7FO B1338396 1-(4-Fluorophenyl)prop-2-en-1-one CAS No. 51594-59-3

1-(4-Fluorophenyl)prop-2-en-1-one

Cat. No. B1338396
CAS RN: 51594-59-3
M. Wt: 150.15 g/mol
InChI Key: HDQOQFCURUKAJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Fluorophenyl)prop-2-en-1-one derivatives has been explored in various studies. In one study, the compound was synthesized and recrystallized from an organic solution, leading to the determination of its crystal structure through X-ray diffraction analysis . Another research synthesized a series of substituted compounds by a condensation reaction of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes, achieving yields of over 80% . Additionally, a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine resulted in a novel spiro[indole-3,2'-pyrrolidin]-2(1H)-one compound .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various techniques. The crystal structure of one derivative crystallizes in the monoclinic crystal class with specific cell parameters, and the unsaturated keto group was found to be in a s-cis conformation . In another study, the structural confirmation was achieved using spectroscopic techniques and compared with density functional theory (DFT) results . The spiro compound synthesized in another research was found to be essentially planar except for one of the pyrrolidin rings, which adopts an envelope conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions and multicomponent reactions. The condensation reactions are facilitated by the presence of alkali and result in high yields of the desired products . The multicomponent reactions, on the other hand, involve the combination of several reactants to form complex structures, as seen in the synthesis of the spiro compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Fluorophenyl)prop-2-en-1-one derivatives have been extensively studied. The refractive indices of one derivative in methanol and benzene mixtures were measured, and various parameters such as molar refraction and polarizability constant were calculated . The antimicrobial activity of novel triazolyl derivatives was evaluated, indicating potential biological applications . The vibrational properties of thiourea derivatives were analyzed using X-ray diffraction, vibrational spectra, and theoretical calculations, revealing the planarity of the carbonyl and thiourea groups and the presence of intramolecular hydrogen bonding .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • Vibrational Wavenumbers and Hyperpolarizability : The molecular structure of 1-(4-Fluorophenyl)prop-2-en-1-one derivatives has been extensively studied. For instance, one derivative was synthesized and its structure confirmed through IR and X-ray diffraction studies. The vibrational wavenumbers were calculated using HF and DFT methods, which are crucial in understanding the molecular interactions and stability. Notably, the first hyperpolarizability of this compound is significant, indicating potential applications in nonlinear optics (Najiya et al., 2014).

  • Crystal Structure and Hydrogen Bonding : Various studies have reported on the crystal structures of 1-(4-Fluorophenyl)prop-2-en-1-one derivatives. These studies often involve analyzing the angles and planarity of the molecular structure, which are important for understanding the compound’s physical properties. Intermolecular hydrogen bonding, often observed in these structures, can influence the material's stability and reactivity (Butcher et al., 2007).

Application in Solar Cells

  • Donor-π-Acceptor Architecture : Some derivatives of 1-(4-Fluorophenyl)prop-2-en-1-one have been synthesized for potential application in dye-sensitized solar cells (DSSC). These compounds, featuring a donor-π-acceptor architecture, show promising characteristics such as improved intramolecular charge transfer and higher energy levels, which are beneficial for solar cell efficiency (Anizaim et al., 2020).

Photophysical Properties

  • Solvent Polarity Effects : The photophysical properties of chalcone derivatives, including those with 1-(4-Fluorophenyl)prop-2-en-1-one, have been studied in different media. These studies reveal how solvent polarity affects absorption and fluorescence characteristics, which is crucial for applications in fields like optoelectronics and molecular probes (Kumari et al., 2017).

Electronic Properties and Charge Transfer

  • HOMO-LUMO Analysis : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) transitions in these compounds suggest significant electron density transfers within the molecule. This insight is important for understanding the electronic properties and potential applications in electronic devices (Zaini et al., 2018).

properties

IUPAC Name

1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQOQFCURUKAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455686
Record name 1-(4-fluorophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)prop-2-en-1-one

CAS RN

51594-59-3
Record name 1-(4-fluorophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)prop-2-en-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Fluorobenzene (0.5 mL), acryloyl chloride (0.23 g), and aluminium chloride (0.33 g) were treated in the same manner as described in Example 1 to obtain the title compound (90 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
272
Citations
ID Borges, JAV Danielli, VEG Silva, LO Sallum… - RSC …, 2020 - pubs.rsc.org
A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield and crystallized by a slow evaporation technique. Its full …
Number of citations: 20 0-pubs-rsc-org.brum.beds.ac.uk
MF Zaini, S Arshad, AR Ibrahim… - Journal of Physics …, 2018 - iopscience.iop.org
The molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl) prop-2-en-1-one (C 15 H 10 BrFO) was successfully synthesized and crystallized in the monoclinic system of P2 1/c …
HK Fun, A Farhadikoutenaei, B Narayana… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compouund, C15H10F2O, the molecule exists in an E conformation with respect to the C=C bond [1.3382 (16) Å]. The dihedral angle between the fluoro-substituted benzene …
Number of citations: 2 scripts.iucr.org
RJ Butcher, HS Yathirajan, HG Anilkumar… - … Section E: Structure …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 4| April 2006| Pages o1633-o1635 https://0-doi-org.brum.beds.ac.uk/10.1107/S1600536806010609 …
Number of citations: 35 scripts.iucr.org
AR Tukur, JD Habila, RGO Ayo, ORA Iyun - Beni-Suef University Journal of …, 2022 - Springer
Background The increase in resistance of pathogenic organisms to the available chemotherapeutic agents are critical challenges in drug design and development, motivating …
MF Zaini, IA Razak, MZ Anis, S Arshad - … Crystallographica Section E …, 2019 - scripts.iucr.org
The asymmetric unit of the title halogenated chalcone derivative, C15H10BrFO, contains two independent molecules, both adopting an s-cis configuration with respect to the C=O and C…
Number of citations: 9 scripts.iucr.org
R Rajasagaran, AS Mohamad Arshad… - … Crystals and Liquid …, 2023 - Taylor & Francis
New chalcone derivative was successfully synthesized through Claisen-Schmidt condensation reaction. The XRD study was used to determine the molecular arrangement and it was …
A Najiya, CY Panicker, M Sapnakumari… - … Acta Part A: Molecular …, 2014 - Elsevier
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is synthesized by reacting 4-fluoroacetophenone and 4-chlorobenzaldehyde in ethanol in the presence of sodium hydroxide. …
D Chopra, TP Mohan, B Vishalakshi… - … Section C: Crystal …, 2007 - scripts.iucr.org
In the molecular structures of a series of substituted chalcones, namely (2E)-3-(2-fluoro-4-phenoxyphenyl)-1-phenylprop-2-en-1-one, C21H15FO2, (I), (2E)-3-(2-fluoro-4-phenoxyphenyl)…
Number of citations: 8 scripts.iucr.org
C Kumar, CK Quah, S Chandraju, NK Lokanath… - IUCrData, 2017 - scripts.iucr.org
The title bis-chalcone compound, C24H16F2O2, crystallizes with one half-molecule in the asymmetric unit. The molecule lies about an inversion centre at the centroid of the central …
Number of citations: 4 scripts.iucr.org

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